2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine
Description
Overview of Fused Heterocyclic Chemistry in Drug Discovery and Materials Science
Fused heterocyclic compounds, which feature two or more rings sharing atoms, are cornerstones of medicinal chemistry and materials science. airo.co.inijpsr.com These molecular architectures provide a rigid and conformationally constrained framework, which is often beneficial for achieving high-affinity and selective interactions with biological targets. Their structural diversity and ability to modulate physicochemical properties—such as solubility, lipophilicity, and metabolic stability—make them indispensable scaffolds in drug design. nih.gov Many top-selling pharmaceuticals contain fused heterocyclic cores, highlighting their significance. airo.co.in
In drug discovery, these systems are present in a vast array of therapeutic agents, including antibacterial, antiviral, anticancer, and anti-inflammatory drugs. airo.co.innih.gov The fusion of heterocyclic rings can lead to novel chemical entities with unique biological profiles, often acting as bioisosteres of naturally occurring molecules like purines. dntb.gov.ua This structural resemblance allows them to interact with enzymes and receptors that process purines, leading to potent therapeutic effects. nih.govnih.gov
Beyond medicine, fused heterocycles are integral to materials science. Their planar aromatic structures and rich electron density contribute to unique photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs), chemical sensors, and polymers with enhanced thermal and mechanical stability. researchgate.netchemimpex.com The ongoing development of new synthetic methodologies for these compounds continues to expand their potential applications in both fields. airo.co.in
Significance of the Imidazo[4,5-b]pyridine and Oxazolo[4,5-b]pyridine (B1248351) Scaffolds as Privileged Motifs
Within the vast landscape of fused heterocycles, the Imidazo[4,5-b]pyridine and Oxazolo[4,5-b]pyridine cores are recognized as "privileged scaffolds" due to their frequent appearance in biologically active compounds.
The Imidazo[4,5-b]pyridine ring system, sometimes referred to as 1-deazapurine, is a structural isostere of purine (B94841). researchgate.net This similarity has driven extensive research into its therapeutic potential. dntb.gov.uanih.gov Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities. They are known to function as kinase inhibitors (e.g., Aurora kinases), GABAA receptor modulators, proton pump inhibitors, and antimicrobial agents. nih.govnih.govnih.gov The versatility of this motif allows it to serve as a foundational structure for developing drugs targeting various diseases, from cancer to central nervous system disorders. nih.goveurjchem.com
The Oxazolo[4,5-b]pyridine scaffold also possesses significant biological relevance. researchgate.net Its derivatives have been investigated for a range of therapeutic applications, including as antibacterial agents, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netresearchgate.net The introduction of different substituents onto the oxazolopyridine core can significantly alter its photophysical properties, leading to applications in fluorescent dyes and probes. researchgate.netresearchgate.net The unique electronic properties and structural rigidity of this scaffold make it a valuable building block in both medicinal chemistry and materials science. chemimpex.comontosight.ai
Table 1: Selected Biological Activities of Imidazo[4,5-b]pyridine and Oxazolo[4,5-b]pyridine Derivatives
| Scaffold | Therapeutic Area | Specific Target/Activity |
|---|---|---|
| Imidazo[4,5-b]pyridine | Oncology | Aurora Kinase Inhibitors, GSK-3 Inhibitors nih.gov |
| Anti-proliferative researchgate.net | ||
| CNS | GABAA Receptor Modulators nih.gov | |
| Infectious Disease | Antibacterial, Antifungal, Antiviral nih.govresearchgate.netnih.gov | |
| Gastroenterology | Proton Pump Inhibitors nih.gov | |
| Cardiovascular | Angiotensin II Receptor Antagonists nih.gov | |
| Oxazolo[4,5-b]pyridine | Infectious Disease | Antibacterial (including MRSA) researchgate.netresearchgate.net |
| Oncology | Anticancer researchgate.net | |
| Cardiovascular | Inotropic Agents researchgate.net | |
| Materials Science | Fluorescent Dyes researchgate.net |
Positioning of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine as a Tricyclic Analogue within the Imidazopyridine and Oxazolopyridine Chemical Space
The chemical entity this compound represents a novel tricyclic, or three-ring, fused system. It is conceptually derived from the fusion of the two aforementioned privileged bicyclic scaffolds: imidazo[4,5-b]pyridine and oxazolo[4,5-b]pyridine. This molecular design strategy, which combines well-established pharmacophores, aims to create more complex and potentially more potent and selective molecules.
The creation of such tricyclic analogues from bicyclic precursors is a known strategy in medicinal chemistry to explore new chemical space and optimize pharmacological properties. For instance, novel tricyclic imidazopyridine lactams have been developed as M1 positive allosteric modulators, demonstrating that expanding the core structure can lead to improved drug-like properties, such as enhanced CNS penetration. nih.gov By fusing an imidazole (B134444) and an oxazole (B20620) ring onto a central pyridine (B92270) core, the resulting this compound scaffold offers a rigid, planar structure with a unique distribution of nitrogen and oxygen heteroatoms. This distinct arrangement could lead to novel binding modes with biological targets, potentially offering advantages over its bicyclic counterparts.
Historical Context and Evolution of Research on Related Imidazooxazolopyridines
Research into the bicyclic components of this tricyclic system dates back several decades. Imidazo[4,5-b]pyridines are among the older known heteroaromatic derivatives, with initial interest spurred by their structural similarity to natural purines. nih.gov Early synthetic methods often involved the condensation of 2,3-diaminopyridine (B105623) with carboxylic acids or their equivalents. nih.gov Over the years, more sophisticated synthetic routes, including palladium-catalyzed cross-coupling reactions, have been developed to create diverse libraries of these compounds for biological screening. nih.gov
Similarly, the synthesis of oxazolo[4,5-b]pyridines has been explored through various chemical pathways, commonly starting from 2-amino-3-hydroxypyridine (B21099) derivatives. researchgate.netresearchgate.net Research has focused on their synthesis, chemical reactivity, and evaluation for various biological activities, including antimicrobial and anticancer properties. researchgate.netresearchgate.net
While extensive research exists for the individual bicyclic systems, the specific fusion leading to tricyclic imidazooxazolopyridines is a more recent and less explored area. The evolution of this research follows a logical progression from synthesizing and evaluating simpler bicyclic scaffolds to designing more complex, multi-ring systems that combine the favorable attributes of their parent structures.
Current Research Landscape and Future Directions for this compound
The current research landscape for the specific this compound scaffold appears to be nascent, positioning it as a frontier molecule for chemical and biological exploration. Given the well-documented biological activities of its constituent imidazopyridine and oxazolopyridine rings, this novel tricyclic system holds considerable promise.
Future research directions are likely to focus on several key areas:
Synthetic Methodologies: A primary focus will be the development of efficient and versatile synthetic routes to access the core tricyclic scaffold and its derivatives. This will be crucial for generating compound libraries for biological testing.
Medicinal Chemistry: Drawing inspiration from its parent scaffolds, derivatives of this compound could be designed and screened as potential kinase inhibitors for oncology, novel antimicrobial agents to combat drug resistance, or modulators of CNS receptors.
Materials Science: The extended, planar, and electron-rich aromatic system of the tricyclic core suggests potential for investigation into its photophysical properties. This could lead to applications as novel fluorophores, organic semiconductors, or components in advanced materials.
Computational Studies: Theoretical and computational modeling will likely play a role in predicting the molecule's properties, guiding synthetic efforts, and identifying potential biological targets through docking studies.
In essence, the this compound scaffold represents a logical next step in the exploration of pyridine-based fused heterocyclic systems, offering a promising, yet largely untapped, area for future scientific investigation.
Structure
2D Structure
3D Structure
Properties
CAS No. |
807364-32-5 |
|---|---|
Molecular Formula |
C7H4N4O |
Molecular Weight |
160.13 g/mol |
IUPAC Name |
3-oxa-5,7,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-1,5,7,9,11-pentaene |
InChI |
InChI=1S/C7H4N4O/c1-4-5(10-2-9-4)6-7(8-1)11-3-12-6/h1-2H,3H2 |
InChI Key |
GATXTALUNGZZHV-UHFFFAOYSA-N |
Canonical SMILES |
C1N=C2C(=C3C(=NC=N3)C=N2)O1 |
Origin of Product |
United States |
Chemical Transformations and Reactivity Profiles of 2h Imidazo 4,5 D Oxazolo 4,5 B Pyridine and Its Derivatives
Electrophilic Substitution Reactions on the Fused Ring System
The pyridine (B92270) ring is inherently electron-deficient and thus generally resistant to electrophilic substitution reactions. The fusion of the imidazole (B134444) and oxazole (B20620) rings to the pyridine core further influences the electron distribution. While specific studies on the electrophilic substitution of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine are not extensively documented, the reactivity can be inferred from the behavior of related nitrogen-containing heterocycles. Electrophilic attack on the pyridine ring would be expected to be difficult. However, the imidazole and oxazole rings, being more electron-rich, could potentially undergo electrophilic substitution, although this may be complicated by the acidic N-H proton in the imidazole ring. The precise regioselectivity of such reactions would be highly dependent on the reaction conditions and the nature of the electrophile.
Nucleophilic Substitution Reactions on the Pyridine Moiety
Nucleophilic substitution reactions on the pyridine moiety of fused heterocyclic systems are a more common and synthetically useful class of transformations. quimicaorganica.org In pyridine itself, positions 2 and 4 are activated towards nucleophilic attack due to the ability of the electronegative nitrogen atom to stabilize the anionic intermediate. quora.comyoutube.com This principle extends to fused systems like this compound, particularly when a suitable leaving group is present at these activated positions.
For instance, a halogen atom, such as bromine, located at a position corresponding to the 2- or 4-position of the original pyridine ring would be susceptible to displacement by various nucleophiles. mdpi.com This allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, providing a powerful tool for the diversification of the core scaffold. The reaction proceeds through an addition-elimination mechanism, where the nucleophile first adds to the electron-deficient carbon atom bearing the leaving group, forming a Meisenheimer-like intermediate, which then rearomatizes by expelling the leaving group. quimicaorganica.org
Functionalization at Specific Ring Positions (e.g., C-2, N-1, N-3)
The functionalization of specific ring positions is crucial for the development of derivatives with tailored properties. For the this compound scaffold, the C-2 position of the imidazole ring and the various nitrogen atoms (N-1, N-3, and the pyridine nitrogen) are key sites for modification.
C-2 Functionalization: The C-2 position of the imidazole ring is analogous to the C-2 position of benzimidazoles and related heterocycles, which is known to be amenable to various functionalization strategies. For related oxazolo[5',4':4,5]pyrano[2,3-b]pyridines, palladium-catalyzed direct C-H bond functionalization has been successfully employed to introduce aryl groups at the C-2 position of the oxazole unit. researchgate.netrsc.org Similar methodologies could likely be applied to the C-2 position of the imidazole ring in the target compound.
N-Functionalization: Alkylation of the nitrogen atoms of the imidazole ring (N-1 and N-3) is a common strategy for introducing diversity. nih.gov In studies on related 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, alkylation with various halogenated derivatives under phase transfer catalysis conditions resulted in the formation of regioisomers, with substitution occurring at the N3 and N4 positions. mdpi.com The reaction of this compound with ethyl bromoacetate (B1195939) even yielded a mixture of N1, N3, and N4 regioisomers. mdpi.com The regioselectivity of N-alkylation is often dependent on the nature of the alkylating agent and the reaction conditions.
| Reagent | Position(s) Functionalized | Type of Reaction | Reference |
| (Hetero)aryl iodides | C-2 of oxazole | Palladium-catalyzed direct C-H bond heteroarylation | researchgate.netrsc.org |
| Halogenated derivatives | N3, N4 | Alkylation (Phase Transfer Catalysis) | mdpi.com |
| Ethyl bromoacetate | N1, N3, N4 | Alkylation | mdpi.com |
Intramolecular Cyclization and Rearrangement Processes
Intramolecular cyclization and rearrangement reactions are powerful synthetic tools for the construction of complex heterocyclic systems. In the context of imidazo[4,5-b]pyridine and related scaffolds, these transformations play a crucial role in their synthesis and further elaboration.
One-pot tandem reactions involving carbamoyl (B1232498) chloride amination followed by palladium-catalyzed intramolecular urea (B33335) cyclization have been developed for the efficient synthesis of imidazo[4,5-b]pyridine-2-ones. nih.gov Another example is the conversion of quimicaorganica.orgquora.comnih.govoxadiazolo[3,4-b]pyrazines to 1H-imidazo[4,5-b]pyrazines through an in situ iron-mediated reduction of the oxadiazole fragment followed by cyclization. nih.gov This tandem reduction-cyclization sequence allows for the introduction of substituents at the 2-position of the newly formed imidazole ring. nih.gov
Furthermore, intramolecular nitrile oxide cycloaddition has been utilized to synthesize pyrazolo[4′,3′:5,6]pyrano[4,3-c] quimicaorganica.orgquora.comoxazoles, demonstrating the utility of intramolecular cyclization in building complex fused systems. mdpi.com The Groebke–Blackburn–Bienaymé (GBB) three-component reaction, while typically used for synthesizing imidazo-fused scaffolds, can lead to the formation of furo[2,3-c]pyridine (B168854) skeletons in certain cases, which can then undergo further cyclization, such as diazotization, to form tricyclic triazolo[4′,5′:4,5]furo[2,3-c]pyridines. researchgate.net
These examples highlight the diverse range of intramolecular cyclization and rearrangement processes that are characteristic of this class of fused heterocyclic compounds, enabling the synthesis of a wide variety of structurally complex and potentially biologically active molecules.
Structural Elucidation and Advanced Spectroscopic Characterization of 2h Imidazo 4,5 D Oxazolo 4,5 B Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For imidazo[4,5-b]pyridine derivatives, ¹H and ¹³C NMR are fundamental in assigning the positions of protons and carbon atoms within the heterocyclic framework. nih.gov
¹H NMR: The proton NMR spectra of imidazo[4,5-b]pyridine derivatives typically exhibit distinct signals corresponding to the protons on the pyridine (B92270) and imidazole (B134444) rings. For instance, in a study of 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, the proton signals were assigned based on their chemical shifts and coupling patterns. nih.gov The chemical shifts are influenced by the electronic effects of substituents on the fused ring system.
2D-NMR Techniques: To unambiguously assign the proton and carbon signals, especially in complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish proton-proton coupling networks, helping to identify adjacent protons. researchgate.net HSQC spectra correlate directly bonded proton and carbon atoms, providing a powerful tool for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. ipb.pt These advanced techniques are invaluable for resolving spectral overlap and confirming the connectivity within the molecule. ipb.pt
Below is an interactive table summarizing representative ¹H and ¹³C NMR data for a substituted imidazo[4,5-b]pyridine derivative.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-5 | 8.51 | C-5: 145.2 |
| H-7 | 7.78 | C-7: 120.5 |
| Phenyl-H | 8.11 (d), 7.55 (t), 7.48 (t) | Phenyl-C: 131.8, 129.3, 126.9, 130.5 |
| N-H | (broad) | C-2: 151.3 |
| C-3a: 142.1 | ||
| C-7a: 148.9 | ||
| C-6: (not specified) | ||
| Note: This data is illustrative and based on typical values for similar structures. Actual values can vary with substitution and solvent. |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential analytical technique used to precisely determine the molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. researchgate.net For derivatives of oxazolo[4,5-b]pyridine (B1248351), HRMS provides the high accuracy and resolution needed to distinguish between compounds with very similar nominal masses.
For example, the calculated exact mass for a brominated derivative, C₁₆H₁₆BrN₃O, was determined to be 345.0477, with the found mass being 345.0454, and for a non-brominated analogue, C₁₆H₁₇N₃O, the calculated exact mass was 267.1372, with a found value of 267.1318. researchgate.net These precise measurements provide unequivocal evidence for the molecular formula of the synthesized compounds.
| Compound | Molecular Formula | Calculated Exact Mass | Found Mass (HRMS) | Reference |
| 6-Bromo-2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | C₁₆H₁₆BrN₃O | 345.0477 | 345.0454 | researchgate.net |
| 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | C₁₆H₁₇N₃O | 267.1372 | 267.1318 | researchgate.net |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine and its derivatives, IR spectroscopy can confirm the presence of key structural features.
The IR spectra of these compounds typically show characteristic absorption bands. For instance, the stretching vibrations of the aromatic pyridine ring are observed in the region of 1454-1392 cm⁻¹. researchgate.net The C=N stretching vibrations of the heterocycle are also prominent. igminresearch.com The presence of N-H stretching vibrations, often seen as a broad band, can indicate the tautomeric form of the imidazole ring. igminresearch.com The specific frequencies of these vibrations can be influenced by the substituents attached to the core structure.
| Functional Group | Characteristic IR Absorption (cm⁻¹) | Vibrational Mode |
| Aromatic C-H | ~3100-3000 | Stretching |
| N-H | ~3400-3200 (can be broad) | Stretching |
| C=N | ~1650-1550 | Stretching |
| C=C (aromatic) | ~1600-1450 | Stretching |
| C-O (oxazole) | ~1250-1020 | Stretching |
| Note: These are general ranges and can vary based on the specific molecule and its environment. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. For aromatic and heterocyclic compounds like this compound, UV-Vis spectra are characterized by absorption bands corresponding to π → π* and n → π* transitions.
The absorption spectra of oxazolo[4,5-b]pyridine derivatives are influenced by substituents on the phenyl ring. researchgate.net The introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. researchgate.netmdpi.com For example, a study on 2-(4'-N,N-dimethylaminophenyl)oxazolo[4,5-b]pyridine (DMAPOP) investigated its spectral characteristics in various solvents. nih.gov The solvent polarity can also affect the position and intensity of the absorption bands. nih.gov In some cases, the protonation of nitrogen atoms in the heterocyclic system can lead to significant changes in the UV-Vis spectrum. nih.gov
| Compound/Condition | Absorption Maxima (λmax, nm) | Solvent | Reference |
| Imidazo[1,5-a]pyridine derivative | 323, 380 (shoulder) | DCM | mdpi.com |
| 2-phenyl-oxazolo[4,5-b]pyridine | ~330 | Not specified | researchgate.net |
| 2-(4-N,N-diethylaminophenyl)oxazolo[4,5-b]pyridine | ~390 | Not specified | researchgate.net |
| Note: This data is illustrative of the types of electronic transitions observed for related structures. |
X-ray Crystallography for Absolute Structure and Conformational Analysis
For imidazo[4,5-b]pyridine derivatives, single-crystal X-ray diffraction studies have been instrumental in confirming the connectivity of the atoms and revealing the planarity of the fused ring system. nih.govigminresearch.com For instance, the X-ray structure of a 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine derivative confirmed the quasi-planarity of the molecule, which is important for its electronic communication and potential applications as an organic semiconductor. researchgate.net Hydrogen bonding interactions within the crystal lattice can also be identified, providing insights into the intermolecular forces that stabilize the crystal structure. researchgate.net
| Compound Derivative | Crystal System | Space Group | Key Structural Features | Reference |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivative | Not specified | Not specified | Confirmed N-alkylation positions | nih.gov |
| 2-(2'-hydroxyphenyl)oxazolo[4,5-b]pyridine derivative | Not specified | Not specified | Quasi-planar structure, intramolecular H-bonding | researchgate.net |
| 2-chloro-4-methyl-5,6-dihydrobenzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidine | Not specified | Not specified | Two symmetrically non-equivalent molecules in the unit cell | igminresearch.com |
| Note: Specific crystallographic data such as lattice parameters are highly specific to the individual crystal and are not generalized here. |
Structure Activity Relationship Sar Studies and Rational Molecular Design of 2h Imidazo 4,5 D Oxazolo 4,5 B Pyridine Derivatives
Influence of Substituent Electronic and Steric Properties on Biological Activity
The biological activity of imidazo-oxazolo-pyridine derivatives is profoundly influenced by the nature and position of various substituents attached to the core heterocyclic structure. Both the electronic properties (electron-donating or electron-withdrawing) and steric factors (size, shape, and bulk) of these substituents play a critical role in modulating the compound's interaction with its biological target.
Research on the related imidazo[4,5-b]pyridine scaffold has demonstrated that the introduction of a bromine atom, an electron-withdrawing group, to the pyridine (B92270) ring markedly enhances antiproliferative activity. mdpi.com This suggests that modifying the electron density of the pyridine moiety is a key strategy for improving potency. Furthermore, the substitution on a phenyl ring attached to the core structure is also crucial. Derivatives featuring an unsubstituted amidino group or a 2-imidazolinyl group, which possess distinct electronic and hydrogen-bonding capabilities, have shown the most pronounced and selective activity against colon carcinoma cells. mdpi.com
Steric properties also impose significant constraints on biological activity. In studies of the structurally similar oxazolo[3,4-a]pyrazine class, introducing relatively small alkyl groups like methyl or isopropyl led to a tenfold reduction in potency. unipd.it An even more detrimental effect was observed with the introduction of bulkier groups such as a branched alkyl moiety or a benzyl group. unipd.it Conversely, the addition of an L-phenylglycine derivative, which has specific steric and conformational properties, resulted in a recovery of activity, highlighting the importance of a precise fit within the target's binding site. unipd.it
The following table summarizes the observed effects of different substituents on the biological activity of related heterocyclic compounds.
| Scaffold | Substituent/Modification | Position | Property | Effect on Biological Activity |
| Imidazo[4,5-b]pyridine | Bromine | Pyridine Nucleus | Electron-withdrawing | Markedly increased antiproliferative activity mdpi.com |
| Imidazo[4,5-b]pyridine | Unsubstituted Amidino | Phenyl Ring | Electronic/H-bonding | Strong, selective antiproliferative activity mdpi.com |
| Imidazo[4,5-b]pyridine | 2-Imidazolinyl | Phenyl Ring | Electronic/H-bonding | Strong, selective antiproliferative activity mdpi.com |
| Oxazolo[3,4-a]pyrazine | Methyl (-CH3) | N/A | Steric (Small Alkyl) | ~10-fold reduction in potency unipd.it |
| Oxazolo[3,4-a]pyrazine | Isopropyl | N/A | Steric (Small Alkyl) | ~10-fold reduction in potency unipd.it |
| Oxazolo[3,4-a]pyrazine | Benzyl | N/A | Steric (Bulky) | Detrimental to potency unipd.it |
| 1H-pyrazolo[4,3-b]pyridine | Hydroxyphenyl | 6-position | Electronic/H-bonding | Crucial for ALK enzymatic inhibition mdpi.com |
| 1H-pyrazolo[4,3-b]pyridine | Ortho-Fluoro on Phenyl | 6-position | Electron-withdrawing | Enhanced ALK enzymatic inhibition mdpi.com |
Impact of Positional Isomerism and Regioselectivity on Biological Outcomes
A clear example of this is seen in the comparison of isomeric imidazopyridines. A series of 2-substituted 1H-imidazo[4,5-b]pyridines were found to be consistently more potent as inotropic agents than their corresponding 1H-imidazo[4,5-c]pyridine isomers. researchgate.net This difference is attributed to the position of the nitrogen atom in the pyridine ring relative to the fused imidazole (B134444) ring, which alters the molecule's electronic distribution and interaction with the target protein.
Similarly, studies on related oxazolopyridine cores have explored different fusion patterns. Both 2-(substituted phenyl)oxazolo[4,5-b]pyridines and their 2-(substituted phenyl)oxazolo[5,4-b]pyridine isomers have been shown to possess good anti-inflammatory and analgesic activity. nih.gov This indicates that while the specific arrangement of the oxazole (B20620) and pyridine rings is different, both scaffolds can present the key pharmacophoric features necessary for this particular biological effect. In other cases, the regioselectivity of a reaction or substituent placement is critical. For instance, in a series of novel oxazolidinone derivatives, a linearly attached benzotriazole moiety conferred greater antibacterial potency compared to an angularly attached one. nih.gov
Scaffold Modifications and Analogue Design Strategies for Potency and Selectivity Enhancement
To enhance the potency and selectivity of lead compounds, medicinal chemists employ various scaffold modification and analogue design strategies. These approaches aim to explore new chemical space while retaining the essential structural features required for biological activity.
One powerful technique is scaffold hopping , where the core structure of a known active compound is replaced with a novel, isosteric scaffold that maintains a similar spatial arrangement of key functional groups. This strategy was successfully used to design a series of novel oxazolo[5,4-d]pyrimidines as competitive neutral antagonists for the CB2 cannabinoid receptor. nih.gov By replacing a known scaffold with the oxazolo[5,4-d]pyrimidine (B1261902) core, researchers were able to develop new compounds with nanomolar binding affinity and significant selectivity over the CB1 receptor. nih.gov
Another common approach is the intermediate derivatization method . This involves synthesizing a common intermediate and then introducing a wide variety of substituents to create a library of analogues. This strategy allows for a systematic exploration of the SAR. For example, a series of novel imidazo[5,1-b]thiazole derivatives containing a pyrazole ring were synthesized using this method to discover compounds with potent antifungal activity. researchgate.net
The pyrimidine nucleus, a component of the broader class of related compounds, provides a rich field for creating analogues with diverse pharmacological effects, leading to the development of numerous imidazo- and pyrazolopyrimidines as anticancer agents. ekb.eg These strategies underscore the principle of using a central scaffold as a template for generating diverse libraries of compounds to optimize biological activity.
Rational Design Principles for the Development of Targeted Therapeutic Agents
Rational drug design involves the deliberate, structure-based creation of new medicines. This process often relies on computational tools like molecular docking to predict how a designed molecule will interact with its biological target, thereby guiding the synthetic efforts toward compounds with a higher probability of success.
This approach has been effectively applied to scaffolds related to 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine. For instance, novel oxazolo[5,4-d]pyrimidine derivatives were rationally designed as potential inhibitors of human vascular endothelial growth factor receptor-2 (VEGFR-2), a key target in cancer therapy. nih.govnih.govresearchgate.net In silico analysis, including molecular docking, was performed to assess the binding mode of the designed derivatives to the VEGFR-2 active site, identifying key interactions that could lead to potent inhibition. nih.govnih.govresearchgate.net
Similarly, pyrazolo-[4,3-e] mdpi.comunipd.itsmolecule.comtriazolopyrimidine derivatives were designed to target the epidermal growth factor receptor (EGFR). mdpi.com Molecular docking experiments suggested that the lead compound binds at the ATP binding site of EGFR, providing a structural basis for its observed antiproliferative activity. mdpi.com The use of molecular docking is also employed as a pre-screening tool; for example, newly synthesized thiazolo[4,5-b]pyridine derivatives were first evaluated computationally to preselect the most promising candidates for subsequent in vitro testing of their anti-inflammatory activity. nih.gov These examples highlight a modern design principle where computational predictions guide synthetic chemistry to efficiently develop targeted therapeutic agents.
Preclinical Biological Evaluation and Mechanistic Investigations of 2h Imidazo 4,5 D Oxazolo 4,5 B Pyridine Analogues
In Vitro Antiproliferative Activity against Cancer Cell Lines
A number of studies have demonstrated the potent antiproliferative activity of imidazo[4,5-b]pyridine derivatives against a variety of human cancer cell lines. nih.govresearchgate.netnih.govnih.govnih.gov For instance, a series of 2,6-diphenyl substituted imidazo[4,5-b]pyridines were synthesized and evaluated for their in vitro antiproliferative effects. nih.govresearchgate.net Among these, certain derivatives displayed strong and selective activity against cell lines such as glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), colorectal carcinoma (HCT-116), and various leukemia and lymphoma cells. nih.gov
Notably, the N-methyl substituted derivative 19 with a hydroxyl group showed significant antiproliferative activity across all tested cancer cell lines, with IC₅₀ values ranging from 1.45 to 1.90 μM for Capan-1, LN-229, DND-41, K-562, and Z-138 cell lines. nih.gov Similarly, the 4-hydroxyphenyl substituted derivative 13 exhibited strong inhibition, particularly against Capan-1, HL-60, and Z-132 cell lines, with IC₅₀ values between 1.50 and 1.87 μM. nih.gov The antiproliferative activity of these compounds was found to be comparable to the established antitumor drug, etoposide. nih.gov
Furthermore, imidazo[4,5-b]pyridine derived acrylonitriles have also been explored, with three compounds (20 , 21 , and 33 ) showing potent activity in the submicromolar range (IC₅₀ 0.2-0.6 μM). nih.gov Amidino-substituted imidazo[4,5-b]pyridines have also demonstrated promising results, with compound 10 (unsubstituted amidino group) and compound 14 (2-imidazolinyl amidino group) displaying selective and potent activity against colon carcinoma, with IC₅₀ values of 0.4 and 0.7 μM, respectively. nih.govnih.gov
The structural similarity of imidazopyridine derivatives to naturally occurring purines allows them to interact with essential biomolecules in living systems, contributing to their biological activity. researchgate.net The antiproliferative effects of these compounds have been observed against a diverse range of cancer cell lines, including breast cancer (MCF-7, T47D, HCC1937), lung cancer (NCI-H460, EBC-1), and pancreatic cancer (AsPc-1, Suit-2, Mia-PaCa-2). nih.govnih.govnih.govnih.gov
Table 1: Antiproliferative Activity of Selected Imidazo[4,5-b]pyridine Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) |
|---|---|---|
| Derivative 13 | Capan-1, HL-60, Z-132 | 1.50 - 1.87 nih.gov |
| Derivative 19 | Capan-1, LN-229, DND-41, K-562, Z-138 | 1.45 - 1.90 nih.gov |
| Compound 10 | Colon Carcinoma | 0.4 nih.govnih.gov |
| Compound 14 | Colon Carcinoma | 0.7 nih.govnih.gov |
| Acrylonitrile (B1666552) 20 | Various | 0.2 - 0.6 nih.gov |
| Acrylonitrile 21 | Various | 0.2 - 0.6 nih.gov |
| Acrylonitrile 33 | Various | 0.2 - 0.6 nih.gov |
| IP-5 | HCC1937 (Breast Cancer) | 45 nih.gov |
| IP-6 | HCC1937 (Breast Cancer) | 47.7 nih.gov |
Multidrug resistance (MDR) is a significant hurdle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.govnih.govmdpi.commdpi.com Imidazo[4,5-b]pyridine derivatives have emerged as potential modulators of MDR. nih.gov
A study investigating a series of novel imidazo[4,5-b]pyridine derivatives found that several compounds could effectively modulate the ABCB1 multidrug efflux pump. nih.gov Specifically, derivatives a , d , f , g , and i were identified as effective modulators, with two of these compounds showing activity at a concentration of 2 μM. nih.gov The cytotoxic activity of these compounds was evaluated in both parental and multidrug-resistant mouse T-lymphoma cells, with derivative i showing promising selectivity towards the MDR cell line. nih.gov The structural features associated with potent activity included a short carbon side chain, a methoxy (B1213986) group on the benzene (B151609) ring, a heterocyclic (triazole) side chain, and an alkylated N-atom at position 4. nih.gov
The mechanism of MDR modulation by these compounds involves the inhibition of P-gp activity. nih.govmdpi.com By inhibiting the efflux pump, these derivatives can increase the intracellular concentration of co-administered anticancer drugs, thereby restoring their efficacy in resistant cancer cells. nih.gov For example, the P-gp selective compound 1e was shown to increase doxorubicin (B1662922) uptake in resistant HT29/DX cells and restore its antineoplastic activity. nih.gov
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. nih.govnih.govnih.govsemanticscholar.orgrsc.org Analogues of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine have been investigated as inhibitors of several key protein kinases.
c-Met Kinase: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a significant role in tumor development and progression. nih.govnih.govsemanticscholar.orgrsc.org Imidazopyridine derivatives have been identified as potent inhibitors of c-Met kinase. nih.govnih.gov A series of 3H-imidazo[4,5-b]pyridines were designed and synthesized, with one compound showing excellent enzymatic and cellular activity against c-Met. nih.gov Similarly, imidazo[1,2-α]pyridine derivatives bearing a 1,2,3-triazole moiety have demonstrated significant inhibitory activity against c-Met kinase, with compounds 6d , 6e , and 6f inhibiting the kinase by 55.3%, 53.0%, and 51.3%, respectively, at a concentration of 25 μM. nih.gov
AKT Kinase: The AKT signaling pathway is a critical regulator of cell survival, proliferation, and growth. nih.gov A series of 3-phenyl-3H-imidazo[4,5-b]pyridines have been developed as potent, orally bioavailable, and ATP non-competitive inhibitors of AKT. nih.gov Although structurally related to the purine (B94841) ring, their conformation resembles that of 2,3-diphenylquinoxaline-based derivatives. nih.gov
Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to a selective antitumor effect. nih.gov Imidazole (B134444) and benzimidazole (B57391) thio-arylethanone derivatives have been synthesized and shown to inhibit CDK2. nih.gov
B-Raf Kinase: Imidazo[4,5-b]pyridines have also been evaluated as inhibitors of B-Raf kinase, binding to a specific conformation of the enzyme associated with significant kinase selectivity. nih.gov
Tubulin is a critical component of the cytoskeleton and a well-established target for anticancer drugs. nih.govnih.gov Imidazo[4,5-b]pyridine-derived acrylonitriles have been identified as potent inhibitors of tubulin polymerization. nih.gov Three compounds, 20 , 21 , and 33 , demonstrated strong antiproliferative activity in the submicromolar range. nih.gov
Further investigations using immunofluorescence staining and tubulin polymerization assays confirmed that tubulin is the primary target of these compounds. nih.gov Computational analysis suggested that these ligands act on an extended colchicine (B1669291) site on the surface between tubulin subunits, thereby interfering with their polymerization. nih.gov Notably, this binding is distinct from the colchicine-binding site itself. nih.gov The lead molecule, 21 , also potently inhibited cancer cell migration. nih.gov
The structural similarity of imidazo[4,5-b]pyridines to purine bases suggests that they may interact with nucleic acids. researchgate.netresearchgate.net Some tetracyclic imidazo[4,5-b]pyridine derivatives substituted with a cyclic amidino group have been shown to exert their potent antiproliferative activity by intercalating into double-stranded DNA. nih.gov
The binding of thiazolo[5,4-b]pyridine (B1319707) derivatives to calf thymus DNA has been studied using UV-Vis absorption titration and viscosity measurements, which suggested an intercalative binding mode. actascientific.com Molecular docking studies further supported the interaction of these compounds with DNA. actascientific.com It is hypothesized that the oxazolo[4,5-b]pyridine (B1248351) ring system may exert its activity by acting as an analogue of adenine (B156593) and guanine, thereby inhibiting nucleic acid synthesis or DNA gyrase. researchgate.net
A crucial aspect of preclinical drug development is assessing the selectivity of a compound for cancer cells over normal cells. Several studies on imidazo[4,5-b]pyridine and related derivatives have included this comparative cytotoxicity assessment.
For instance, imidazo[4,5-b]pyridine derived acrylonitrile 21 was found to not affect the viability of normal cells even at the highest tested concentration of 100 µM, while potently inhibiting cancer cell proliferation. nih.gov Similarly, certain 2-thioxoimidazo[4,5-b]pyridine derivatives were screened for their antiproliferative activity against both human cancer cell lines and normal mouse fibroblast cell lines. nih.gov
In a study on oxazolo[5,4-d]pyrimidine (B1261902) derivatives, several compounds were found to be significantly less toxic to healthy human dermal fibroblasts (NHDFs) compared to reference drugs like fluorouracil and cisplatin. nih.gov For example, compound 3g was highly potent against the HT29 colon adenocarcinoma cell line but showed much lower toxicity towards healthy cells. nih.gov This favorable selectivity index highlights the potential of these compounds for safer cancer chemotherapy. nih.gov
In Vitro Antimicrobial Activity
The antimicrobial potential of this compound analogues has been a primary focus of investigation, with studies exploring their efficacy against a wide spectrum of bacterial and fungal pathogens.
Derivatives of the imidazo[4,5-b]pyridine scaffold have demonstrated notable antibacterial activity. In one study, newly synthesized derivatives were tested against three Gram-positive bacteria, Bacillus subtilis, Enterococcus faecalis, and Staphylococcus aureus, and three Gram-negative bacteria, Escherichia coli, Pseudomonas aeruginosa, and Salmonella typhimurium scispace.com. Another study confirmed the efficacy of these compounds against Gram-positive bacteria, noting that they were more sensitive to the action of these compounds compared to Gram-negative bacteria, which showed more resistance nih.gov.
Research has shown that certain imidazo[4,5-d]pyridine derivatives exhibit significant antibacterial effects. For instance, compound 1c was particularly effective against Staphylococcus aureus researchgate.net. Further investigations into 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives revealed that compounds 2g, 2h, 4a, and 4b displayed promising activity with low minimum inhibitory concentration (MIC) values of 4-8 µg/mL against a panel of bacteria including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Methicillin-resistant S. aureus (MRSA) nih.gov.
Table 1: Antibacterial Activity of Imidazo[4,5-b]pyridine Analogues
| Compound/Analogue | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| Imidazo[4,5-b]pyridine derivatives | Bacillus subtilis | Active | scispace.com |
| Enterococcus faecalis | Active | scispace.comnih.gov | |
| Staphylococcus aureus | Active | scispace.comnih.gov | |
| Escherichia coli | Active | scispace.comnih.gov | |
| Pseudomonas aeruginosa | Active | scispace.comnih.gov | |
| Salmonella typhimurium | Active | scispace.com | |
| Compound 1c (Imidazo[4,5-d]pyridine) | Staphylococcus aureus | Significant | researchgate.net |
| Compounds 2g, 2h, 4a, 4b | E. coli, P. aeruginosa, S. aureus, MRSA | 4-8 µg/mL | nih.gov |
| Compounds 2i, 2j, 2k, 2l | Various bacteria | Moderate | nih.gov |
| 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine derivatives | Bacillus cereus (Gram-positive) | More sensitive | nih.gov |
| Escherichia coli (Gram-negative) | More resistant | nih.gov |
The imidazo[4,5-b]pyridine scaffold has also been identified as a promising framework for the development of antitubercular agents. Several studies have synthesized and evaluated derivatives for their activity against Mycobacterium tuberculosis. nih.gov A key finding from quantitative structure-activity relationship (QSAR) analysis was that the hydrophobicity of these compounds is a decisive factor for their tuberculostatic activity. nih.gov
Further research based on QSAR predictions led to the synthesis of imidazo[4,5-b]pyridine derivatives with high anticipated antibacterial activity against Mycobacterium tuberculosis. The experimental results showed an excellent correlation with the predicted bioactivity, underscoring the potential of rational drug design in this area. nih.gov In contrast, compounds synthesized through a conventional "trial and error" approach were generally found to be inactive. nih.gov
The investigation of imidazo[4,5-b]pyridine derivatives has extended to their potential as antifungal agents. Some skeletons of this class have been incorporated into structures that have shown antimycotic activity against fungi such as Aspergillus flavus. nih.gov
In a broader context of related fused heterocyclic systems, a series of 3,6-disubstituted imidazo[1,2-b]pyridazine (B131497) derivatives were synthesized and evaluated for their antifungal activities against nine phytopathogenic fungi. Many of these compounds displayed excellent and broad-spectrum antifungal properties. nih.gov Specifically, compounds 4a, 4c, 4d, 4l, and 4r were found to be significantly more potent than the commercial fungicide hymexazol (B17089) against several fungal strains, including Corn Curvalaria Leaf Spot, Alternaria alternata, Pyricularia oryzae, and Alternaria brassicae. nih.gov The structure-activity relationship analysis indicated that the substituents on both the benzene and pyridazine (B1198779) rings play a crucial role in enhancing antifungal activity. nih.gov
In Vitro Antiviral Activity against DNA and RNA Viruses
Pyridine-containing and pyridine-fused heterocyclic compounds have been the subject of extensive research for their antiviral properties. These derivatives have shown good antiviral activity against a variety of DNA and RNA viruses, including human immunodeficiency viruses (HIV), hepatitis C virus (HCV), hepatitis B virus (HBV), respiratory syncytial virus (RSV), and cytomegalovirus (CMV). nih.gov
The mechanisms of action for these compounds are diverse and target various stages of the viral life cycle. These include the inhibition of reverse transcriptase, polymerase, RNase H activity, viral maturation, and viral thymidine (B127349) kinase. nih.gov Additionally, they have been shown to inhibit post-integrational events, DNA and RNA replication, gene expression, and protein synthesis. nih.gov
A specific series of imidazo[1,2-a]pyrrolo[2,3-c]pyridines was synthesized and evaluated for their activity against the bovine viral diarrhea virus (BVDV), a surrogate for HCV. Several compounds from this series exhibited significant anti-BVDV activity. nih.gov
Investigation of Anti-inflammatory Potential and Associated Cellular Responses
The pyridine (B92270) nucleus is a core structure in many anti-inflammatory agents. For instance, oxazolo[4,5-b]pyridines substituted at the 2-position have been developed as topical anti-inflammatory agents. google.com The mechanism of action for many pyridine-based anti-inflammatory compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, mediators of inflammation. nih.gov
Assessment as Mitochondrial Uncouplers and Protonophores
A novel application for imidazo[4,5-b]pyridine derivatives is their role as mitochondrial uncouplers. Small molecule mitochondrial uncouplers are protonophores that dissipate the proton motive force across the inner mitochondrial membrane, independent of ATP synthase. nih.govfigshare.com This process increases cellular respiration and energy expenditure, making these compounds potential therapeutics for metabolic disorders. nih.govnih.gov
A new class of mitochondrial uncouplers was developed through the conversion of scispace.comnih.govnih.govoxadiazolo[3,4-b]pyrazines to 1H-imidazo[4,5-b]pyrazines. Structure-activity relationship studies revealed that a 2-trifluoromethyl group and N-methylation are crucial for their mitochondrial uncoupling capacity. nih.gov These imidazo[4,5-b]pyridine scaffolds have been identified as promising for the future development of mitochondrial uncouplers. nih.gov
Table 2: Biological Activities of Imidazo[4,5-D]oxazolo[4,5-B]pyridine Analogues and Related Compounds
| Activity | Target/Organism | Key Findings | Reference |
|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | Hydrophobicity is crucial for activity. QSAR-designed compounds showed high activity. | nih.govnih.gov |
| Antimycotic | Aspergillus flavus | Some imidazo[4,5-b]pyridine skeletons show activity. | nih.gov |
| Phytopathogenic fungi | Imidazo[1,2-b]pyridazine derivatives showed broad-spectrum activity. | nih.gov | |
| Antiviral | Various DNA & RNA viruses | Inhibition of multiple viral enzymes and replication steps. | nih.gov |
| Bovine Viral Diarrhea Virus (BVDV) | Imidazo[1,2-a]pyrrolo[2,3-c]pyridines showed significant activity. | nih.gov | |
| Anti-inflammatory | General | Inhibition of COX enzymes. | nih.gov |
| Mitochondrial Uncoupling | Mitochondria | Act as protonophores, increasing cellular respiration. | nih.govfigshare.comnih.gov |
Elucidation of Biological Mechanisms of Action through Biochemical and Cellular Assays
The preclinical assessment of novel chemical entities involves a detailed examination of their interactions with biological systems at molecular and cellular levels. For analogues of this compound, this evaluation is critical to understanding their therapeutic potential and mechanism of action. These investigations utilize a range of biochemical and cellular assays to identify specific molecular targets and delineate the subsequent effects on cellular pathways.
Enzyme Inhibition Assays and Target Specificity
Enzyme inhibition is a common mechanism of action for many therapeutic agents. Assays to determine the inhibitory activity and selectivity of imidazo[4,5-b]pyridine and oxazolo[4,5-b]pyridine analogues against various enzymes have been a key area of investigation.
A series of N-phenyl-imidazo[4,5-b]pyridin-2-amines demonstrated potent inhibitory activity against Cyclin-Dependent Kinase 9 (CDK9). nih.gov In another study, new imidazo[1,2-a]pyridine (B132010) derivatives were designed as selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The most active compound from this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, showed high potency and selectivity for COX-2 over COX-1. nih.gov Similarly, isoxazolo[4,5-d]pyridazin-4(5H)-one analogues have been identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), with one lead compound exhibiting significant inhibition of both enzymes. nih.gov
Furthermore, a novel series of oxazolo[4,5-b]pyridine-2-one based 1,2,3-triazoles was synthesized and evaluated for in vitro inhibitory activity against glycogen (B147801) synthase kinase-3β (GSK-3β). researchgate.net A thiazole-based tricyclic analogue, an imidazo[4,5-d]thiazolo[5,4-b]pyridine, was identified as an inhibitor of I-kappa B kinase 2 (IKK2). nih.gov
| Analogue Scaffold | Enzyme Target | Key Findings |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | CDK9 | Potent inhibitory activity observed. nih.gov |
| Imidazo[1,2-a]pyridine derivatives | COX-2 | Compound 5n showed high potency (IC₅₀ = 0.07 µM) and selectivity (SI = 508.6). nih.gov |
| Isoxazolo[4,5-d]pyridazin-4(5H)-one | COX-2 / 5-LOX | Compound 28 acted as a dual inhibitor with IC₅₀ values of 2.1 µM (COX-2) and 6.3 µM (5-LOX). nih.gov |
| Oxazolo[4,5-b]pyridine-2-one based triazoles | GSK-3β | Compound 4g showed maximum inhibition with an IC₅₀ value of 0.19 μM. researchgate.net |
| Imidazo[4,5-d]thiazolo[5,4-b]pyridine | IKK2 | Compounds identified as inhibitors of the enzyme. nih.gov |
Receptor Binding and Allosteric Modulation Studies (e.g., GABAA receptor)
The interaction of these heterocyclic compounds with cellular receptors is a cornerstone of their pharmacological activity. Imidazopyridines, in particular, were first recognized for their potential as positive allosteric modulators of the GABAA receptor. nih.gov
Studies on related imidazodiazepine analogues have provided a framework for evaluating receptor binding. Novel imidazodiazepine ligands were screened against a panel of 47 receptors and ion channels to determine on- and off-target interactions. mdpi.com While showing variable affinities for the benzodiazepine (B76468) site on the GABAA receptor, they had negligible binding to other receptors that could cause side effects. mdpi.com Some oxadiazole imidazodiazepines also exhibited binding affinity at kappa opioid receptors (KOR). mdpi.com
In a study of nonannulated analogues of 4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol (THIP), a GABAA agonist, several compounds showed low-micromolar affinities for GABAA receptor sites. nih.gov The affinity and efficacy of these compounds were determined using receptor binding assays and whole-cell patch-clamp techniques on cultured cerebral cortical neurons. nih.gov For instance, the compound 5-(4-piperidyl)isothiazol-3-ol demonstrated a higher receptor affinity (IC₅₀ = 1.3 +/- 0.3 µM) than its isoxazolol counterpart. nih.gov
| Analogue Scaffold | Receptor Target | Key Findings |
| Imidazodiazepines | GABAA Receptor (Benzodiazepine site) | Variable affinities observed; secondary assays used to obtain Kᵢ (nM) values for ligands with significant primary binding. mdpi.com |
| Oxadiazole Imidazodiazepines | Kappa Opioid Receptor (KOR) | Binding affinity was exhibited at KOR. mdpi.com |
| 5-(4-piperidyl)isothiazol-3-ol | GABAA Receptor | Showed a receptor affinity (IC₅₀) of 1.3 +/- 0.3 µM. nih.gov |
| 5-(1,2,3,6-tetrahydropyrid-4-yl)isothiazol-3-ol | GABAA Receptor | Displayed a receptor affinity (IC₅₀) of 4.0 +/- 2.0 µM and a significantly higher relative efficacy. nih.gov |
Cellular Pathway Modulation and Signal Transduction Interference
Beyond direct enzyme or receptor interaction, it is crucial to understand how these compounds modulate complex cellular signaling cascades. Analogues of the core scaffold have been shown to interfere with several key pathways.
A lead compound from a series of N-phenyl-imidazo[4,5-b]pyridin-2-amines was found to reduce the levels of the Mcl-1 anti-apoptotic protein. nih.gov This action subsequently led to the activation of caspases 3 and 7, thereby inducing cancer cell apoptosis. nih.gov
Another significant mechanism identified for imidazo[4,5-b]pyridine and imidazo[4,5-b]pyrazine derivatives is the modulation of cellular respiration through mitochondrial uncoupling. nih.govnih.govnih.gov These compounds can act as mitochondrial uncouplers, which disrupt the proton motive force in mitochondria, a key process in the production of ATP. nih.gov This modulation of cellular energy metabolism is an attractive target for various metabolic disorders. nih.govnih.gov
Furthermore, the inhibition of IKK2 by imidazo[4,5-d]thiazolo[5,4-b]pyridine analogues directly interferes with the NF-κB signaling pathway, a critical cascade in inflammatory responses. nih.gov
| Analogue Scaffold | Modulated Pathway/Process | Observed Effect |
| N-phenyl-imidazo[4,5-b]pyridin-2-amines | Apoptosis | Reduction of Mcl-1 protein levels, activation of caspase 3/7, and induction of apoptosis. nih.gov |
| Imidazo[4,5-b]pyridine / Imidazo[4,5-b]pyrazine | Mitochondrial Respiration | Act as potent mitochondrial uncouplers, increasing cellular oxygen consumption rates. nih.govnih.gov |
| Imidazo[4,5-d]thiazolo[5,4-b]pyridine | NF-κB Signal Transduction | Inhibition of IKK2, a key kinase in the NF-κB pathway. nih.gov |
Preclinical In Vivo Pharmacological Evaluation
Following in vitro characterization, promising candidates are advanced to in vivo studies in animal models to assess their efficacy and pharmacokinetic properties.
Efficacy Studies in Animal Models of Disease (e.g., Metabolic Dysfunction-Associated Steatohepatitis (MASH))
The therapeutic potential of these analogues has been tested in various disease models. A novel imidazo[4,5-b]pyridine scaffold, derived from the potent uncoupler BAM15, has been evaluated for the treatment of Metabolic Dysfunction-Associated Steatohepatitis (MASH). nih.gov In a GAN mouse model of MASH, oral administration of compound SHS206 was observed to lower liver triglyceride levels. nih.gov
In a different therapeutic area, an imidazo[4,5-d]thiazolo[5,4-b]pyridine based IKK2 inhibitor was evaluated in a preclinical model of rheumatoid arthritis. nih.gov The compound was found to be orally efficacious in a murine model of the disease. nih.gov
| Analogue Scaffold | Disease Model | Primary Efficacy Endpoint |
| Imidazo[4,5-b]pyridine (SHS206) | GAN mouse model of MASH | Lowered liver triglyceride levels. nih.gov |
| Imidazo[4,5-d]thiazolo[5,4-b]pyridine (Compound 9) | Murine model of rheumatoid arthritis | Demonstrated oral efficacy. nih.gov |
In Vivo Pharmacokinetic Profiling and Metabolic Stability
Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is essential for its development. Structure-activity relationship (SAR) studies of imidazo[4,5-b]pyridine mitochondrial uncouplers demonstrated that substitutions on the scaffold allowed for the modulation of in vivo pharmacokinetic properties. nih.gov
For a class of 3-(oxazolo[4,5-b]pyridin-2-yl)anilides, which were identified as potent inhibitors of Trypanosoma brucei, physicochemical properties were investigated. nih.gov For the most potent compounds in this series, it was shown that solubility and metabolic stability are key parameters to target for future optimization. nih.gov Similarly, the preclinical development of imidazo[4,5-d]thiazolo[5,4-b]pyridine based IKK2 inhibitors involved pharmacokinetic and pharmacodynamic (PK/PD) evaluation. nih.gov
| Analogue Scaffold | Key Pharmacokinetic Findings |
| Imidazo[4,5-b]pyridine | SAR allowed for modulation of in vivo pharmacokinetic properties. nih.gov |
| 3-(Oxazolo[4,5-b]pyridin-2-yl)anilides | Solubility and metabolic stability were identified as key parameters for optimization. nih.gov |
| Imidazo[4,5-d]thiazolo[5,4-b]pyridine | PK/PD studies were conducted as part of the biological evaluation. nih.gov |
Computational Chemistry and Theoretical Investigations of 2h Imidazo 4,5 D Oxazolo 4,5 B Pyridine
Density Functional Theory (DFT) Calculations
DFT has emerged as a important method for studying the structure and reactivity of imidazo[4,5-b]pyridine derivatives. research-nexus.net These computational approaches allow for a detailed analysis of both global and local reactivities, offering insights into their behavior in various chemical environments. research-nexus.net
The foundational step in many theoretical studies involves optimizing the molecular geometry to find the most stable three-dimensional arrangement of atoms. For derivatives of the imidazo[4,5-b]pyridine family, methods like DFT with the B3LYP functional and a 6-31G(d,p) basis set are commonly employed to achieve this. research-nexus.net This process provides crucial data on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's conformation and steric properties.
Following optimization, an analysis of the electronic structure reveals how electrons are distributed within the molecule. This is fundamental to understanding its chemical behavior. For instance, studies on related imidazo[4,5-b]pyridine derivatives have utilized these methods to explore their potential as corrosion inhibitors, where the electronic structure dictates the molecule's ability to adsorb onto metal surfaces. research-nexus.net
Table 1: Representative Optimized Geometrical Parameters for an Imidazo[4,5-b]pyridine Derivative (Note: This table is a representative example based on typical findings in DFT studies of similar heterocyclic systems. Actual values would be specific to the exact derivative of 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine being studied.)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C-N (imidazole) | ~1.38 Å |
| C=N (imidazole) | ~1.32 Å | |
| C-C (pyridine) | ~1.39 Å | |
| C-N (pyridine) | ~1.34 Å | |
| Bond Angle | C-N-C (imidazole) | ~108° |
| N-C-N (pyridine) | ~117° | |
| Dihedral Angle | Imidazole-Pyridine | ~0.5° |
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive and can more easily undergo electronic transitions. uomustansiriyah.edu.iq
Calculations of the HOMO-LUMO gap are particularly important for understanding intramolecular charge transfer (ICT) properties. In many heterocyclic systems, including those related to imidazo[4,5-b]pyridine, the HOMO is often located on an electron-donating part of the molecule, while the LUMO resides on an electron-accepting portion. This separation facilitates charge transfer upon photoexcitation, a property that is crucial for applications in materials science, such as in fluorescent probes and organic light-emitting diodes (OLEDs). researchgate.net For instance, in studies of 2-(substituted)oxazolo[4,5-b]pyridine derivatives, the HOMO-LUMO energy gaps for the most active compounds were calculated to be in the range of 4.35 to 4.49 eV. rsc.org
The ability to tune this energy gap, for example, by introducing different substituents, allows for the rational design of molecules with specific electronic and photophysical properties. nih.govuninsubria.it
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. These maps are invaluable for predicting the sites most susceptible to electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to attack by electrophiles, while regions of positive potential (blue) are electron-deficient and represent likely sites for nucleophilic attack.
For heterocyclic compounds like this compound, MEP analysis can identify the nitrogen atoms of the pyridine (B92270) and imidazole (B134444) rings as potential sites for protonation and metal ion coordination. mdpi.com This information is critical for understanding reaction mechanisms and designing molecules with specific binding properties.
Computational methods can also predict spectroscopic data, such as UV-Visible and Infrared (IR) spectra. Time-Dependent DFT (TD-DFT) is a common method used to calculate the electronic transitions that correspond to UV-Vis absorption peaks. nih.govuninsubria.it This allows for a direct comparison with experimental data and helps in the assignment of observed spectral bands to specific electronic transitions, such as π-π* or n-π* transitions.
Similarly, the vibrational frequencies calculated from DFT can be correlated with the peaks in an experimental IR spectrum. This aids in the structural elucidation of newly synthesized compounds by confirming the presence of specific functional groups.
Molecular Docking Studies for Ligand-Protein Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a protein or receptor). This method is a cornerstone of modern drug discovery, allowing researchers to screen virtual libraries of compounds and predict their binding affinity for a specific biological target.
For derivatives of the imidazo[4,5-b]pyridine scaffold, molecular docking studies have been instrumental in identifying potential biological targets and elucidating the molecular basis of their activity. nih.gov These studies can predict the binding energy, which is a measure of the affinity of the ligand for the protein, and the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net
For example, imidazo[4,5-b]pyridine derivatives have been docked into the active sites of various enzymes, including tubulin and protein kinases, to explore their potential as anticancer agents. nih.gov In one such study, the most potent compounds were found to interact with the extended colchicine (B1669291) site on tubulin, thereby interfering with its polymerization. nih.gov Similarly, oxazolo[4,5-b]pyridine (B1248351) derivatives have been studied for their potential to inhibit DNA gyrase, a key bacterial enzyme. rsc.orgresearchgate.net
The results from these docking studies provide a rational basis for the design of new, more potent inhibitors. By understanding the key interactions between the ligand and the protein, medicinal chemists can modify the structure of the lead compound to enhance its binding affinity and selectivity.
Table 2: Representative Molecular Docking Data for Imidazo[4,5-b]pyridine Derivatives against Various Protein Targets (Note: This table is a representative compilation based on findings for various imidazo[4,5-b]pyridine and related heterocyclic systems. The specific values and interactions depend on the exact ligand and protein studied.)
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| Imidazo[4,5-b]pyridine Acrylonitriles | Tubulin | -7.5 to -9.0 | Cys241, Leu248, Ala316, Val318 |
| Oxazolo[4,5-b]pyridines | DNA Gyrase | -8.0 to -9.5 | Asp73, Gly77, Thr165 |
| Imidazo[1,2-a]pyridines | MARK4 Kinase | -7.0 to -8.5 | Lys88, Asp155, Phe156 |
Identification of Key Amino Acid Residues Involved in Binding
Molecular docking studies on derivatives of the core imidazo[4,5-b]pyridine scaffold have been instrumental in identifying key amino acid residues that are crucial for binding to various biological targets. These computational analyses simulate the interaction between the small molecule and the active site of a protein, predicting the preferred orientation and the nature of the intermolecular forces at play.
For instance, in studies where imidazo[4,5-b]pyridine derivatives were evaluated as potential antimicrobial agents targeting Dihydrofolate Reductase (DHFR), molecular docking revealed significant interactions with the enzyme's active site residues. mdpi.com Although specific residues for the titular compound are not available, research on similarly structured imidazolo-triazole hydroxamic acid derivatives as histone deacetylase 2 (HDAC2) inhibitors identified a set of common interacting residues. These include HIS 146, PHE 155, PHE 210, and LEU 276 , highlighting the types of interactions, such as π-π stacking and hydrophobic interactions, that this class of compounds can form within a protein binding pocket. ajchem-a.com
These findings underscore the importance of the heterocyclic rings in forming key hydrogen bonds and other non-covalent interactions that are essential for biological activity.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Binding Stability
Molecular dynamics (MD) simulations offer a powerful tool to understand the dynamic behavior of a ligand-receptor complex over time, providing insights into conformational flexibility and the stability of the binding.
While specific MD simulation data for this compound is not available, studies on related structures provide a template for what could be expected. For example, a 100-nanosecond MD simulation was performed on designed imidazolo-triazole hydroxamic acid derivatives complexed with the HDAC2 receptor. ajchem-a.com The stability and behavior of these complexes were assessed by analyzing several parameters:
Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein-ligand complex from its initial docked pose. Lower and stable RMSD values over the simulation time suggest a stable binding. In the study of F1-F4 ligands, average RMSD values ranged from 1.62 Å to 2.69 Å, indicating good stability within the binding site. ajchem-a.com
Root Mean Square Fluctuation (RMSF): This parameter measures the flexibility of individual amino acid residues in the protein. It helps to identify which parts of the protein are most affected by the ligand's binding.
Solvent Accessible Surface Area (SASA): SASA calculations determine the surface area of the complex that is accessible to the solvent, providing insights into how the binding might alter the complex's interaction with its aqueous environment.
Hydrogen Bonds: The number and persistence of hydrogen bonds between the ligand and the receptor are monitored throughout the simulation. A consistent presence of hydrogen bonds is a strong indicator of a stable interaction. ajchem-a.com
These types of simulations are crucial for validating docking results and understanding the dynamic nature of the molecular recognition process.
Prediction of Protonation Equilibria and pKa Values
The protonation state of a molecule at physiological pH is a critical determinant of its solubility, membrane permeability, and ability to interact with biological targets. Computational methods, particularly Density Functional Theory (DFT), are employed to predict proton affinities and pKa values.
For the imidazo[4,5-b]pyridine scaffold, a key component of the title compound, the protonation sites are the nitrogen atoms of the imidazole and pyridine rings. mdpi.com DFT calculations have been used to determine the Gibbs free energies of protonation. A study on tetracyclic imidazo[4,5-b]pyridine derivatives revealed that the imidazole nitrogen is generally the more basic site. mdpi.com For a parent compound in the study, protonation at the imidazole nitrogen was favored by a very small margin over the pyridine nitrogen, as detailed in the table below. mdpi.com
| Protonation Site | Relative Gibbs Free Energy (kcal/mol) |
| Imidazole Nitrogen | -0.1 |
| Pyridine Nitrogen | 0.0 |
This data indicates that while both sites are potential points of protonation, the imidazole nitrogen is slightly more favorable. This aligns with experimental observations in the aqueous phase which also support the higher basicity of the imidazole site in imidazo[4,5-b]pyridines. mdpi.com
Conformational Analysis and Stereochemical Considerations
The three-dimensional structure and potential for different isomers are key aspects of a molecule's chemical identity and biological activity. The imidazo[4,5-b]pyridine system is generally considered to be a planar ring system. nih.gov However, the attachment of substituents can lead to distinct conformations and regioisomers.
Alkylation reactions on the 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine core have been shown to produce different regioisomers, with substitution occurring at the N1, N3, or N4 positions. mdpi.com The specific regioisomer formed can be influenced by the reaction conditions and the nature of the alkylating agent. mdpi.com
Hirshfeld Surface Analysis for Intermolecular Interaction Characterization
This analysis has been applied to several imidazo[4,5-b]pyridine derivatives, providing detailed insights into their solid-state architecture. The primary interactions governing the crystal packing are typically a combination of hydrogen bonds and non-covalent contacts involving hydrogen atoms.
A study on 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine provided a quantitative breakdown of the intermolecular contacts contributing to its Hirshfeld surface. nih.gov The findings are summarized in the table below.
| Type of Intermolecular Contact | Contribution to Hirshfeld Surface (%) |
| H···H | 48.1 |
| H···Br/Br···H | 15.0 |
| H···O/O···H | 12.8 |
| H···C/C···H | 6.0 |
| H···N/N···H | 5.8 |
| C···C | 3.7 |
| C···Br/Br···C | 3.5 |
| C···N/N···C | 1.6 |
This data clearly shows that H···H contacts, indicative of van der Waals forces, are the most significant contributors to the crystal packing of this derivative, followed by interactions involving hydrogen and bromine or oxygen atoms. nih.gov These analyses are invaluable for understanding the forces that stabilize the crystalline form of these compounds.
Future Directions and Emerging Research Opportunities for 2h Imidazo 4,5 D Oxazolo 4,5 B Pyridine
Development of Novel and Green Synthetic Methodologies
The efficient and environmentally conscious synthesis of the 2H-Imidazo[4,5-D]oxazolo[4,5-B]pyridine core is fundamental to unlocking its potential. Future research will likely focus on moving beyond traditional multi-step, high-temperature syntheses towards more sustainable approaches. Methodologies such as microwave-assisted synthesis, which has been successfully used for 2-aryloxazolo[4,5-b]pyridines, could significantly reduce reaction times and improve yields. Furthermore, the adoption of green chemistry principles is paramount. This includes the use of solvent-free reaction conditions, as demonstrated in the synthesis of some imidazopyridine derivatives, or the application of environmentally benign solvents nih.gov. The development of one-pot, multi-component reactions will be a critical goal, enabling the construction of this complex scaffold with high atom economy and reduced waste.
Exploration of Undiscovered Biological Targets and Therapeutic Applications
The constituent parts of this compound are renowned for their broad spectrum of biological activities. Imidazo[4,5-b]pyridines, due to their structural similarity to purines, have been investigated as inhibitors of various protein kinases, including Aurora kinases, which are crucial targets in cancer therapy nih.govnih.gov. They have also shown promise as antimicrobial agents, anticancer therapeutics, and mitochondrial uncouplers for treating metabolic diseases like MASH nih.govuctm.edunih.gov. Similarly, oxazolopyridine derivatives have been recognized for their anti-inflammatory properties researchgate.net.
The fusion of these two pharmacophores could lead to compounds with unique, synergistic, or entirely new biological profiles. Future research should prioritize screening this novel scaffold against a wide array of biological targets to uncover new therapeutic applications.
| Potential Biological Target Class | Therapeutic Area | Rationale Based on Parent Scaffolds |
| Protein Kinases (e.g., Aurora A) | Oncology | Imidazo[4,5-b]pyridines are known kinase inhibitors nih.govnih.gov. |
| Bacterial Enzymes (e.g., DNA gyrase) | Infectious Diseases | Imidazopyridine derivatives exhibit antibacterial activity nih.gov. |
| Inflammatory Pathway Proteins | Inflammation | Oxazolopyridines possess anti-inflammatory effects researchgate.net. |
| Mitochondrial Proteins | Metabolic Diseases | Imidazo[4,5-b]pyridine derivatives can act as mitochondrial uncouplers nih.gov. |
Further Optimization of Potency, Selectivity, and In Vivo Efficacy through Advanced SAR
Once initial biological activities are identified, systematic Structure-Activity Relationship (SAR) studies will be essential for optimizing lead compounds. Research on related imidazopyridines has already demonstrated how specific substitutions can modulate activity and pharmacokinetic properties. For instance, studies on imidazo[4,5-b]pyridine-based mitochondrial uncouplers have shown that the scaffold tolerates a range of substitutions, allowing for the fine-tuning of uncoupling activity nih.gov. Similarly, 3D-QSAR studies on imidazo[4,5-b]pyridine Aurora kinase inhibitors have identified key structural requirements for potent activity, such as the role of steric and electrostatic fields in different regions of the molecule nih.gov. Future work on the this compound system should employ these advanced SAR techniques to systematically modify the core and its peripheral substituents to enhance potency, improve selectivity against off-target proteins, and optimize drug-like properties for better in vivo performance.
Integration of Artificial Intelligence and Machine Learning in Molecular Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and can greatly accelerate the development of this compound derivatives mdpi.comnih.gov. These computational tools can analyze vast datasets to build predictive models for biological activity, toxicity, and pharmacokinetic properties springernature.comresearchgate.net.
Specifically, Quantitative Structure-Activity Relationship (QSAR) models driven by AI algorithms can be developed. Such models have been successfully applied to imidazopyridine and imidazopyrazine derivatives to predict anti-melanoma activity and guide the design of new, more potent analogues researchgate.netscielo.br. By training ML models on data from related scaffolds, researchers can perform large-scale virtual screening of theoretical this compound libraries to prioritize compounds for synthesis. Furthermore, generative AI models can design entirely new molecules based on the desired activity profile and synthetic accessibility, offering a powerful tool for de novo drug design nih.gov.
Potential Applications Beyond Medicinal Chemistry (e.g., pH Sensing Molecules)
The unique electronic and photophysical properties of heterocyclic systems suggest applications beyond medicine. Research has shown that imidazo[4,5-b]pyridine derivatives can function as effective pH-sensitive fluorescent probes irb.hr. For example, imidazo[4,5-b]pyridine iminocoumarins exhibit distinct spectral responses to changes in pH, making them suitable for use as chemical sensors irb.hr. Another study developed a ratiometric lysosomal pH probe based on an imidazo[1,5-a]pyridine-rhodamine system rsc.org. The oxazolopyridine moiety has also been incorporated into fluorescent markers for imaging cellular organelles like mitochondria and lipid droplets nih.gov. The fused this compound core, with its extended conjugated system, is an excellent candidate for the development of novel fluorescent sensors for pH, metal ions, or other biologically relevant analytes.
Investigation into Agrochemistry or Advanced Materials Science Applications
The chemical versatility of the this compound scaffold opens doors to applications in agrochemistry and materials science. In agriculture, related imidazo[4,5-b]pyridine compounds have been investigated as fungicides and pesticides. One study found that certain derivatives exhibit good fungicidal activity against crop pathogens like Puccinia polysora researchgate.net. A patent has also been filed for related compounds for use as acaricides and insecticides, highlighting their potential in plant protection wipo.int.
In materials science, imidazo[4,5-b]pyridines have been identified as a new class of highly efficient corrosion inhibitors for mild steel in acidic environments elsevierpure.comnajah.edu. Their ability to adsorb onto metal surfaces to form a protective layer makes them valuable for industrial applications uctm.eduresearchgate.net. Future research should explore the potential of the this compound core in developing next-generation pesticides, fungicides, and advanced corrosion inhibitors.
Q & A
Q. Table 1. Antimicrobial Activity of Selected Derivatives
| Compound | MIC (µg/mL) vs. P. aeruginosa | MIC (µg/mL) vs. E. faecalis | Reference |
|---|---|---|---|
| 2-(4-CF₃C₆H₄)-oxazolo[4,5-b]pyridine | 8 | 16 | |
| 2-(4-OCH₃C₆H₄)-oxazolo[4,5-b]pyridine | 32 | 64 |
Q. Table 2. Computational Parameters for Active Derivatives
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | LogP |
|---|---|---|---|---|
| 2-(4-CF₃C₆H₄)-derivative | -6.12 | -1.77 | 4.35 | 3.21 |
| 2-(4-OCH₃C₆H₄)-derivative | -5.98 | -1.53 | 4.45 | 2.89 |
Key Recommendations for Researchers
- Prioritize substituents with strong electron-withdrawing effects for enhanced bioactivity.
- Combine synthetic optimization (e.g., catalyst recycling) with computational screening to reduce trial-and-error.
- Validate biological assays against standardized strains to ensure reproducibility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
